2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
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Overview
Description
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core aromatic structure, followed by the introduction of the furan-2-ylmethyl group and the sulfonamide functionality. Common reagents used in these reactions include ethyl iodide, furan-2-carbaldehyde, and sulfonamide derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize costs. Purification techniques, such as crystallization, distillation, and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups onto the aromatic ring or the furan moiety.
Scientific Research Applications
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diethoxy-N-(furan-2-ylmethyl)aniline
- 2,5-diethoxy-N-(furan-2-ylmethyl)benzamide
- 2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Uniqueness
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural elements
Properties
IUPAC Name |
2,5-diethoxy-N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h6-10,17H,4-5,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFKNWWRGJNZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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